2-(Pyridin-2-yl)propan-2-ol
Description
Significance in Pyridine-Containing Compound Chemistry
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that form the core of numerous molecules in medicinal and materials chemistry. researchgate.net Within this class, 2-(Pyridin-2-yl)propan-2-ol stands out due to the specific placement of the propan-2-ol group at the 2-position of the pyridine ring. This substitution pattern imparts distinct chemical and physical properties.
A key feature of this compound is its role as an oxidation-resistant ligand. osti.govnih.gov This stability is crucial in catalytic reactions that involve high-valent metal intermediates, which might otherwise degrade the ligand itself. osti.gov The presence of two methyl groups on the carbon atom bearing the hydroxyl group provides steric bulk compared to less substituted analogues like 2-(hydroxymethyl)pyridine (hmpH). acs.orgnih.gov This increased bulk influences the coordination environment around a metal center, leading to the formation of unique cluster compounds and complexes that are not accessible with smaller ligands. acs.orgacs.org
Multifaceted Utility as a Chemical Building Block and Ligand
The dual functionality of this compound makes it a versatile tool for chemists. As a chemical building block, it can undergo various transformations to yield other useful compounds. For instance, the tertiary alcohol can be oxidized to form the corresponding ketone, or the pyridine ring can be subjected to further functionalization.
Table 2: Key Chemical Transformations of this compound
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Oxidation | Potassium permanganate (B83412), Chromium trioxide | 2-(Pyridin-2-yl)propan-2-one |
| Reduction | Lithium aluminum hydride, Sodium borohydride (B1222165) | 2-(Pyridin-2-yl)propan-2-amine |
| Substitution | Nucleophiles (e.g., halides, amines) | Various substituted derivatives |
Data sourced from chemical reaction analyses.
Its most prominent role, however, is as a ligand in coordination chemistry. The compound's ability to form stable complexes with a wide range of metal ions is central to its application in catalysis. Research has demonstrated its effectiveness in forming catalytically active complexes with first-row transition metals like manganese and copper, as well as with precious metals like iridium. osti.govyale.edusmolecule.com
In the field of energy research, manganese complexes incorporating this compound (referred to in some literature as pyalkH) have been investigated for their potential in water-splitting catalysis, a process critical for renewable fuel production. osti.govnih.gov Similarly, copper complexes with this ligand have been studied as molecular catalysts for water oxidation. yale.edu A significant research finding is its use in synthesizing novel high-nuclearity manganese clusters, including a heptanuclear [Mn₇] cluster and a dodecanuclear [Mn₁₂] cluster. acs.orgnih.gov The latter was identified as a new single-molecule magnet (SMM), a class of materials with potential applications in high-density data storage and quantum computing. acs.orgnih.gov
Table 3: Examples of Metal Complexes and Their Research Applications
| Metal | Ligand System | Research Application | Reference |
|---|---|---|---|
| Manganese (Mn) | This compound | Oxygen-evolution catalysis, Single-Molecule Magnets | osti.govnih.govacs.orgnih.gov |
| Copper (Cu) | This compound (pyalkH) | Water oxidation electrocatalysis | yale.edu |
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-5-3-4-6-9-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZJNRNNOOBBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381291 | |
| Record name | 2-(Pyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37988-38-8 | |
| Record name | α,α-Dimethyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pyridin 2 Yl Propan 2 Ol and Its Functionalized Analogues
Coordination-Driven Synthesis Routes to Metal Complexes
The pyridine (B92270) and alcohol functionalities of 2-(Pyridin-2-yl)propan-2-ol make it an excellent ligand for the formation of stable complexes with a variety of metal ions. These coordination compounds have applications in catalysis and materials science.
Preparation of 2-(Pyridin-2-yl)-2-propanato Ligands
The deprotonated form of this compound, the 2-(pyridin-2-yl)propan-2-oate (pyalk) ligand, is crucial for forming certain metal complexes. This pyridine-alkoxide chelate is known to stabilize high oxidation states in metal centers, such as Iridium(IV), leading to robust complexes that can be handled under ambient conditions. rsc.org The ligand's ability to strongly donate electrons and resist oxidative degradation is key to the stability of these high-valent species. rsc.org
Iridium Complex Formation in Aqueous Media
Iridium complexes of this compound have garnered interest for their potential applications in catalysis, including water oxidation. rsc.orgsmolecule.com The synthesis of these complexes often involves the reaction of an iridium salt, such as Iridium(IV) chloride (IrCl₄), with this compound in an aqueous solution. smolecule.com The reaction conditions, including temperature and pH, are controlled to facilitate the formation of the desired iridium complex. smolecule.com The resulting complexes can be isolated and purified through methods like filtration or crystallization. smolecule.com
For instance, a dimeric Iridium(IV) complex, coordinated with two bidentate 2-(pyridin-2-yl)-2-propanato ligands, has been synthesized. smolecule.com Research has also led to the characterization of a complete set of five possible isomers of Ir(IV)(pyalk)₂Cl₂, demonstrating that the redox properties are dependent on the geometry of the isomer. rsc.org
Manganese Cluster Synthesis Utilizing the Pyridyl-Propanol Moiety
The pyridyl-alcohol motif is instrumental in the synthesis of polynuclear manganese clusters, which are of interest in fields like molecular magnetism. While direct use of this compound in the cited literature is for the synthesis of manganese clusters with other ligands, the broader family of pyridyl-alcohol ligands is extensively used. For example, the reaction of manganese salts with pyridyl-functionalized β-diketones and triethanolamine (B1662121) has yielded a variety of homo- and heterovalent manganese clusters with diverse nuclearities, including decanuclear, hexanuclear, and heptanuclear structures. rsc.orgnih.gov These syntheses demonstrate the versatility of the pyridyl-alkoxide theme in constructing complex multinuclear metal assemblies. rsc.orgnih.gov
Organometallic Reagent-Mediated Synthetic Approaches
Organometallic reagents are fundamental to the primary synthetic route for this compound itself.
Nucleophilic Addition Reactions for Pyridyl-Alcohol Formation
The most common and efficient method for synthesizing this compound is the nucleophilic addition of an organometallic reagent to a pyridine-based ketone. Specifically, the reaction of pyridine-2-carbaldehyde with an isopropylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether yields the target tertiary alcohol. This reaction is typically performed under an inert atmosphere (argon or nitrogen) and at low temperatures (-10°C to 0°C) to minimize side reactions. The intermediate organomagnesium compound is then hydrolyzed with an aqueous solution of ammonium (B1175870) chloride or a dilute acid to produce this compound.
An alternative, widely documented method involves the nucleophilic addition of methyllithium (B1224462) (MeLi) to 3-acetylpyridine (B27631) to synthesize the related compound 2-(Pyridin-3-yl)propan-2-ol (B85402). This Grignard-type reaction is noted for its high yield and straightforward procedure.
| Reagent | Substrate | Product | Yield (%) | Conditions |
| Isopropylmagnesium bromide | Pyridine-2-carbaldehyde | This compound | Not specified | Anhydrous ether, -10°C to 0°C, then hydrolysis |
| Methyllithium | 3-Acetylpyridine | 2-(Pyridin-3-yl)propan-2-ol | 89 | Diethyl ether or benzene (B151609), 25°C, 1.5 hours |
Derivatization and Functionalization Strategies for Pyridyl-Propanol Systems
The this compound molecule can be further modified to create a range of functionalized analogues. These derivatization reactions target either the hydroxyl group or the pyridine ring.
The hydroxyl group can undergo oxidation to form the corresponding ketone, 2-(pyridin-2-yl)propan-2-one, using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Conversely, reduction of the pyridine ring can lead to piperidine (B6355638) derivatives. evitachem.com The hydroxyl group can also be substituted with other functional groups through nucleophilic substitution reactions.
Furthermore, the pyridine ring itself can be functionalized. For example, N-acylated pyridinium (B92312) salts can be used to introduce substituents onto the pyridine ring. uiowa.edu This strategy allows for the manipulation of the pyridine scaffold to create a diverse array of derivatives.
In Depth Chemical Reactivity and Mechanistic Pathways of 2 Pyridin 2 Yl Propan 2 Ol Systems
Electrophilic Aromatic Substitution Reactions
The pyridine (B92270) ring in 2-(pyridin-2-yl)propan-2-ol is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. However, under specific conditions, it can undergo such reactions.
Friedel-Crafts Alkylation with Arenes
Friedel-Crafts alkylation reactions are a cornerstone of C-C bond formation in organic synthesis. wiley-vch.de In the context of this compound, the tertiary alcohol can act as a precursor to a carbocation electrophile under acidic conditions. This carbocation can then alkylate electron-rich aromatic compounds (arenes). For instance, the reaction of this compound with benzene has been reported. researchgate.net The reaction is typically promoted by a strong acid, which protonates the hydroxyl group, facilitating its departure as a water molecule and generating a tertiary carbocation. This electrophile then attacks the arene to form a new C-C bond. The choice of catalyst and reaction conditions is crucial to avoid side reactions such as rearrangement of the carbocation, although this is less of a concern with the stable tertiary carbocation derived from this compound. wiley-vch.de
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | Benzene | Strong Acid | 2-(2-Phenylpropan-2-yl)pyridine |
Proposed Dicationic Electrophilic Intermediate Pathways
Under strongly acidic or superacidic conditions, the formation of a dicationic intermediate from this compound has been proposed. In this scenario, both the pyridine nitrogen and the hydroxyl group are protonated. The subsequent loss of a water molecule would generate a dication where positive charges reside on both the pyridine nitrogen and the tertiary carbon. While direct observation of such species is challenging, their existence is inferred from the reactivity and products obtained in certain reactions. These highly electrophilic intermediates could potentially react with very weak nucleophiles. The study of such dicationic species is an area of active research, particularly in the context of understanding reaction mechanisms in highly acidic media.
Redox Chemistry of Pyridyl-Alcohol Derivatives
The presence of both a reducible pyridine ring and an oxidizable tertiary alcohol group allows this compound to participate in a variety of redox reactions.
Oxidation Reactions Leading to Pyridine Derivatives
The tertiary alcohol group of this compound can be oxidized to the corresponding ketone, 2-(pyridin-2-yl)propan-2-one. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). evitachem.com The reaction typically involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step to yield the ketone. The pyridine ring is generally resistant to oxidation under these conditions. In some cases, oxidation can also lead to pyridine N-oxides, particularly when using reagents like hydrogen peroxide.
| Starting Material | Oxidizing Agent | Product |
| This compound | Potassium Permanganate | 2-(Pyridin-2-yl)propan-2-one |
| This compound | Chromium Trioxide | 2-(Pyridin-2-yl)propan-2-one |
Reduction Reactions to Amine Derivatives
The reduction of this compound can proceed via two main pathways: reduction of the pyridine ring or conversion of the alcohol to an amine. Catalytic hydrogenation, often using a palladium catalyst, can reduce the pyridine ring to a piperidine (B6355638) ring. evitachem.com Alternatively, the hydroxyl group can be converted to an amine. While direct reduction of the alcohol to an amine is not typical, the compound can be a precursor for the synthesis of 2-(pyridin-2-yl)propan-2-amine. This conversion would likely involve a multi-step sequence, for example, via nucleophilic substitution of a tosylated or halogenated intermediate. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are generally used for the reduction of carbonyls and are not effective for the direct reduction of this tertiary alcohol.
Chemo- and Regioselective C-H Bond Functionalization
Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. For this compound, the pyridine ring can direct the functionalization of C-H bonds on the ring itself or on the alkyl substituent. Transition metal-catalyzed reactions are often employed for this purpose. researchgate.net The nitrogen atom of the pyridine ring can act as a directing group, coordinating to the metal catalyst and bringing it into proximity with specific C-H bonds. This allows for high chemo- and regioselectivity. For instance, pyridine-oriented transannular Friedel-Crafts alkylation reactions have been developed, leading to the formation of fused ring systems. rsc.org While specific examples for this compound are not extensively documented in this exact context, the principles of directed C-H activation are applicable. The development of new catalytic systems for the selective functionalization of such pyridyl-containing molecules remains an active area of research. researchgate.netmdpi.com
Palladium-Catalyzed Dehydrogenation Mechanisms
While direct studies on the palladium-catalyzed dehydrogenation of this compound are not extensively documented, the mechanistic principles can be inferred from studies on analogous primary and secondary alcohols using palladium catalysts, often in the presence of pyridine-based ligands. The aerobic oxidation of alcohols by palladium(II) catalysts is a well-established process.
A generally accepted mechanism for the aerobic oxidation of alcohols catalyzed by a Pd(OAc)₂/pyridine system involves a Pd(II)/Pd(0) catalytic cycle. nih.govacs.org The reaction is initiated by the formation of a palladium(II)-alkoxide from the alcohol and the palladium catalyst. acs.org For this to occur, a coordination site on the palladium must be available. In the case of the Pd(OAc)₂/pyridine system, it is proposed that a pyridine ligand may dissociate to allow for the coordination of the alcohol. doi.org
Following the formation of the palladium(II)-alkoxide, the key step is a β-hydride elimination, which results in the formation of the corresponding carbonyl compound and a palladium(II)-hydride species. acs.orgdoi.org In the specific case of this compound, which is a tertiary alcohol, there are no hydrogen atoms on the carbon bearing the hydroxyl group. Therefore, a direct β-hydride elimination to form a ketone is not possible. Instead, dehydrogenation would likely proceed via a different pathway, possibly involving C-C bond cleavage or oxidation of the pyridine ring, though such mechanisms are less common for simple alcohol dehydrogenation.
The role of the pyridine ligand, or in this case, the pyridine moiety of the substrate itself, is crucial. It is suggested that pyridine stabilizes the Pd(II)-hydride intermediate, preventing side reactions. doi.org Furthermore, pyridine plays a role in the regeneration of the active Pd(II) catalyst from the Pd(0) species that is formed after the release of the product. researchgate.net The reoxidation of Pd(0) by molecular oxygen is a critical part of the catalytic cycle in aerobic dehydrogenation processes. nih.govresearchgate.net
Mechanistic studies on other alcohol oxidation reactions catalyzed by palladium have sometimes pointed to the deprotonation of the palladium-coordinated alcohol as the rate-limiting step. nih.gov The specific conditions, including the nature of the ligand and the substrate, determine the precise energy landscape of the reaction and thus the rate-determining step.
Tandem Arylation and Wittig Rearrangements in Related Pyridyl Ethers
Tandem reactions that form multiple chemical bonds in a single operation are highly valuable in organic synthesis. While not directly involving this compound, research on the tandem arylation and nih.govcaltech.edu-Wittig rearrangement of pyridylmethyl ethers provides significant insight into the reactivity of related systems. These reactions lead to the formation of aryl(pyridyl)methanol core structures, which are important in medicinal chemistry.
A highly chemoselective tandem C(sp³)–H arylation/ nih.govcaltech.edu-Wittig rearrangement of pyridylmethyl ethers has been developed. This process can be tuned to selectively produce either the arylation product or the product of the tandem arylation/ nih.govcaltech.edu-Wittig rearrangement. doi.org The selectivity is controlled by the choice of base, solvent, and reaction temperature. doi.org The arylation step is catalyzed by a palladium system, such as one based on Pd(OAc)₂ with a NIXANTPHOS ligand, and proceeds through a deprotonative cross-coupling mechanism. doi.org
In a typical reaction, the pyridylmethyl ether undergoes palladium-catalyzed arylation at the methylene (B1212753) position. Under specific conditions, this is followed by a nih.govcaltech.edu-Wittig rearrangement. For example, using LiN(SiMe₃)₂ as the base in cyclopentyl methyl ether (CPME) at 45 °C promotes the tandem sequence, yielding tertiary alcohols. acs.org The scope of this reaction is broad, accommodating various aryl bromides and different alkyl groups on the ether. acs.org
| Entry | Aryl Bromide (Ar-Br) | Product | Yield (%) |
| 1 | Bromobenzene | 1-phenyl-1-(pyridin-2-yl)propan-1-ol | 85 |
| 2 | 1-Bromo-4-tert-butylbenzene | 1-(4-tert-butylphenyl)-1-(pyridin-2-yl)propan-1-ol | 78 |
| 3 | 1-Bromo-4-methoxybenzene | 1-(4-methoxyphenyl)-1-(pyridin-2-yl)propan-1-ol | 75 |
| 4 | 4-Bromo-N,N-dimethylaniline | 1-(4-(dimethylamino)phenyl)-1-(pyridin-2-yl)propan-1-ol | 72 |
| Table 1: Tandem Arylation/ nih.govcaltech.edu-Wittig Rearrangement of 2-Pyridylmethyl Ethyl Ether with Various Aryl Bromides. Reaction conditions: 2-pyridylmethyl ethyl ether (0.2 mmol), Ar–Br (0.24 mmol), LiN(SiMe₃)₂ (0.6 mmol), Pd(OAc)₂/NIXANTPHOS (2.5 mol%/3.75 mol%), CPME (2.0 mL). Data sourced from Chemical Science, 2016, 7, 1449-1455. acs.org |
Mechanistic investigations have sought to determine the order of the tandem reaction. It has been shown that the nih.govcaltech.edu-Wittig rearrangement can occur independently of the palladium catalyst. acs.org However, in the tandem process, the arylation likely precedes the rearrangement under the optimized conditions for the tandem sequence.
Investigating Ligand-Substrate Interaction Dynamics
The this compound molecule can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the hydroxyl oxygen. This interaction is fundamental to its role in catalysis and the formation of novel metal complexes.
Studies on rhodium complexes have shown that a derivative of this compound can coordinate to a rhodium center. sigmaaldrich.com In a related complex, the coordination of a similar ligand was found to be through the oxygen atom instead of a second pyridine nitrogen, highlighting the versatile binding modes of such ligands. sigmaaldrich.com The steric and electronic properties of the ligand influence the geometry and reactivity of the resulting metal complex.
In the context of copper-catalyzed water oxidation, this compound (pyalkH) has been used as an oxidatively resistant ligand. acs.org The copper(II) complex formed with this ligand is an active catalyst for water oxidation. The electronic properties of the ligand can be tuned by introducing substituents on the pyridine ring, which in turn affects the catalytic activity and stability of the complex. acs.org For instance, the introduction of electron-donating or electron-withdrawing groups can alter the redox potential of the copper center and influence the catalytic efficiency.
The interaction between the ligand and the metal center can also be probed computationally. Such studies can provide insights into the electronic structure of the complex and the energetics of various reaction pathways, such as the activation of C-F bonds in fluorinated analogues of the pyalkH ligand. acs.org
Furthermore, the pyridine-alkoxide chelate offered by this compound is a key feature in directing C-H activation reactions. Ligands with a similar structural motif, such as 6-(2-(quinolin-2-yl)propan-2-yl)pyridin-2-ol, have been developed to direct the palladium-catalyzed dehydrogenation of aliphatic carboxylic acids by activating β-methylene C-H bonds. researchgate.net This demonstrates that the bidentate coordination of the pyridyl and hydroxyl groups to the palladium center is crucial for bringing the catalyst to the desired reaction site on the substrate.
Coordination Chemistry and Metal Complexation of 2 Pyridin 2 Yl Propan 2 Ol
Design and Synthesis of Metal-Pyridyl-Propanol Complexes
The unique steric and electronic properties of 2-(Pyridin-2-yl)propan-2-ol have been exploited in the synthesis of novel metal complexes with tailored characteristics. Its increased bulk, relative to the widely used ligand hmpH, allows for the formation of distinct coordination compounds while retaining the crucial ability of its alkoxide oxygen to bridge metal centers. acs.org This has led to the successful isolation of new high-nuclearity manganese clusters and specific iridium complexes. acs.orgufl.edu
Iridium complexes featuring this compound have been synthesized, demonstrating the ligand's capacity for bidentate coordination. One notable example is a dimeric complex where each iridium center is in the +4 oxidation state and is coordinated by two bidentate 2-(pyridin-2-yl)-2-propanato ligands. smolecule.com The synthesis of such complexes typically involves the reaction of an iridium salt, like IrCl₄, with the ligand in a suitable solvent. smolecule.com The resulting complex exhibits a square planar coordination geometry around the iridium ion. smolecule.com These iridium complexes are of research interest for their potential catalytic activities, particularly in water oxidation reactions, a critical process in artificial photosynthesis. smolecule.com
The most prominent application of this compound in coordination chemistry is in the synthesis of manganese-based single-molecule magnets (SMMs). acs.orgnih.gov SMMs are individual molecules that can function as tiny magnets, and manganese clusters are prime candidates for their construction due to the high spin of the Mn(III) ion and its favorable magnetic anisotropy. rsc.org
Researchers have intentionally used this compound (dmhmpH) as a bulkier alternative to the more common ligand 2-(hydroxymethyl)pyridine (hmpH). acs.orgufl.edu While the two methyl groups add steric hindrance, they are small enough to allow the alkoxide oxygen to maintain its ability to bridge multiple manganese ions, a critical factor in forming high-nuclearity clusters. acs.org This strategic choice has led to the synthesis of new heptanuclear (Mn₇) and dodecanuclear (Mn₁₂) clusters with unprecedented structures. acs.orgnih.gov
For instance, the reaction of dmhmpH with manganese(II) chloride (MnCl₂·4H₂O) and sodium pivalate (B1233124) in a mixture of acetonitrile (B52724) and methanol (B129727) yields a heptanuclear complex, [Mn₇O₃(OH)₃(O₂CBuᵗ)₇(dmhmp)₄]. acs.orgnih.gov A similar reaction using manganese(II) benzoate (B1203000) (Mn(O₂CPh)₂) produces a dodecanuclear complex, [Mn₁₂O₇(OH)(OMe)₂(O₂CPh)₁₂(dmhmp)₄(H₂O)]. acs.orgnih.gov The latter complex was confirmed to be a new single-molecule magnet, exhibiting magnetic hysteresis at low temperatures. acs.orgnih.gov Further research has produced other "rod-like" Mn₁₂ SMMs using this ligand, demonstrating its utility in controlling the structure and magnetic properties of polymetallic assemblies. rsc.orgresearchgate.net
Iridium Complexes with Bidentate 2-(Pyridin-2-yl)-2-propanato Ligands
Structural Elucidation of Coordination Geometries and Dimeric Structures
X-ray crystallography has been instrumental in elucidating the intricate structures of metal complexes derived from this compound. These studies reveal diverse coordination geometries and nuclearities, often influenced by the metal ion and reaction conditions.
Iridium Complexes: An iridium(IV) complex with 2-(pyridin-2-yl)-2-propanato was found to have a dimeric structure, with each metal center adopting a square planar geometry. smolecule.com
Nickel Complexes: A dicationic dinuclear nickel(II) complex, [Ni(μ-Cl)₂(dmhmp)₂]Cl₂, has been synthesized and characterized. acs.org The crystal structure shows two nickel centers bridged by two chloride ions. Each nickel ion is in a distorted octahedral environment, coordinated to a chelating dmhmp ligand, a terminal chloride, and the two bridging chlorides. The nitrogen atoms of the two dmhmp ligands are positioned cis to each other, while the hydroxyl groups are in a trans arrangement. acs.org
Manganese Clusters: The manganese clusters exhibit highly complex core topologies. The Mn₇ cluster, [Mn₇O₃(OH)₃(O₂CBuᵗ)₇(dmhmp)₄], is described as a fusion of a butterfly-like [Mn₄(μ₃-O)₂] unit and a tetrahedral [Mn₄(μ₄-O)] unit that share a common manganese atom. ufl.edunih.gov The Mn₁₂ SMM, [Mn₁₂O₇(OH)(OMe)₂(O₂CPh)₁₂(dmhmp)₄(H₂O)], possesses a core built around a central [Mn₄O₆] face-sharing incomplete dicubane, which is flanked by two tetrahedral [Mn₄(μ₄-O)] units. acs.orgnih.gov
| Metal | Complex Formula Snippet | Nuclearity | Coordination Geometry | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| Iridium (Ir) | [Ir(dmhmp)₂]₂ (dimer) | Dimeric | Square Planar | Dimeric structure with bidentate ligands. | smolecule.com |
| Nickel (Ni) | [Ni₂(μ-Cl)₂(dmhmp)₂]²⁺ | Dinuclear | Octahedral | Two Ni centers bridged by two Cl ions. | acs.org |
| Manganese (Mn) | [Mn₇O₃(OH)₃] | Heptanuclear | Mixed | Fusion of butterfly and tetrahedral Mn₄ units. | ufl.edunih.gov |
| Manganese (Mn) | [Mn₁₂O₇(OH)(OMe)₂] | Dodecanuclear | Mixed | Core based on an incomplete dicubane flanked by tetrahedral units. | acs.orgnih.gov |
Influence of Pyridine (B92270) Ligands on Metal Center Properties
The this compound ligand significantly influences the resulting complexes' magnetic, catalytic, and electronic properties.
In manganese chemistry, the ligand's steric bulk is directly responsible for the formation of novel high-nuclearity SMMs. acs.org The specific arrangement of dmhmp⁻ ligands, in concert with oxido and carboxylate bridges, facilitates the magnetic interactions between manganese centers that lead to the unusual high-spin ground states observed, such as S = 7/2 for the Mn₇ cluster and S = 13/2 for the Mn₁₂ cluster. acs.orgnih.gov It is this combination of a high-spin ground state and significant magnetic anisotropy that gives rise to the SMM behavior in the Mn₁₂ complex. acs.orgrsc.org
The ligand also imparts catalytic activity. Manganese complexes with pyridine alkoxide moieties, including this compound, have been screened for their ability to catalyze water oxidation, a key reaction for producing clean energy. osti.gov Similarly, the aforementioned iridium(IV) dimer is a candidate for catalyzing water oxidation. smolecule.com The dinuclear nickel(II) complex [Ni(μ-Cl)₂(dmhmp)₂]Cl₂ acts as a precatalyst for the oligomerization of ethylene, converting it into larger olefins like 1-butene (B85601) with high turnover frequencies. acs.org
Exploration of Chelation and Bridging Coordination Modes
The this compound ligand demonstrates versatile coordination behavior, acting in both chelating and bridging modes, which is fundamental to the construction of its diverse metal complexes.
Chelation Mode: In its most common coordination mode, the ligand acts as a bidentate N,O-chelating agent to a single metal center. After deprotonation of the tertiary alcohol, the resulting alkoxide oxygen and the pyridyl nitrogen atom bind to the metal, forming a stable five-membered ring. This chelation is observed in the iridium(IV) dimer and the dinuclear nickel(II) complex, where each dmhmp⁻ ligand binds to a single metal ion. smolecule.comacs.org
Bridging Mode: The deprotonated alkoxide oxygen of the ligand can also act as a bridge between two or more metal centers. This μ-alkoxo bridging mode is crucial for the assembly of polynuclear clusters. In the Mn₇ and Mn₁₂ SMMs, the dmhmp⁻ ligands exhibit this behavior, where the oxygen atom links different manganese ions, contributing to the formation of the extended and intricate oxido-manganese core structures. acs.orgufl.edu It is this ability to bridge, which is retained despite the ligand's steric bulk, that makes it so effective in generating novel SMMs. acs.org
Catalytic Applications of 2 Pyridin 2 Yl Propan 2 Ol Derived Catalysts
Water Oxidation Catalysis for Renewable Energy
The oxidation of water (2H₂O → O₂ + 4H⁺ + 4e⁻) is a cornerstone reaction for generating chemical fuels from solar energy. researchgate.net Catalysts derived from 2-(pyridin-2-yl)propan-2-ol and its analogues have emerged as promising candidates for this challenging transformation, which is also known as the Oxygen Evolution Reaction (OER). rsc.orgacs.org
Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical energy. mdpi.com A critical component of this technology is the development of efficient water oxidation catalysts (WOCs). acs.org Molecular complexes derived from ligands like this compound play a pivotal role as they allow for systematic tuning of catalytic properties and provide deep mechanistic insights. researchgate.netacs.org
Manganese complexes featuring ligands such as 2-([2,2′-bipyridin]-6-yl)propan-2-ol (bipy-alkH) have been investigated as functional mimics of the oxygen-evolving complex (OEC) in Photosystem II. mdpi.comnih.gov These catalysts can drive water oxidation using a sacrificial chemical oxidant or in light-driven systems with a photosensitizer. rsc.orgmdpi.com Similarly, iridium-based dinuclear catalysts supported by this compound have been successfully employed in photocatalytic water oxidation, where light energy is used to drive the reaction. universiteitleiden.nl Copper complexes with the 2-pyridyl-2-propanoate (pyalk) ligand are also effective electrocatalysts for water oxidation, highlighting the ligand's ability to stabilize the metal center in high oxidation states necessary for catalysis. acs.org
The development of efficient scaffolds for the Oxygen Evolution Reaction (OER) is essential for technologies like water electrolyzers and metal-air batteries. rsc.orguu.nl The pyridine-alkoxide structure derived from this compound has proven to be an effective platform for designing OER catalysts.
Manganese-based OER Catalysts : Dinuclear manganese complexes with the bipy-alkH ligand, a derivative of this compound, actively catalyze oxygen evolution when driven by a chemical oxidant like potassium peroxymonosulfate (B1194676) (Oxone). mdpi.com The precursor complex, [Mn(bipy-alkH)Cl₂], demonstrates sustained activity in solution for extended periods. mdpi.com
Ruthenium-based OER Catalysts : Ruthenium complexes incorporating the 2,2′-([2,2′-bipyridine]-6,6′-diyl)bis(propan-2-ol) (H₂bdalk) ligand have been synthesized and evaluated as WOCs. rsc.org These catalysts show resistance to oxidative degradation, a common issue with molecular catalysts under the harsh conditions of water oxidation. rsc.org
Copper-based OER Electrocatalysts : Copper(II) complexes with the deprotonated form of this compound, known as the pyalk ligand, are notable for their electrocatalytic water oxidation activity. researchgate.netacs.org Systematic studies involving the introduction of electron-donating or electron-withdrawing groups onto the pyridine (B92270) ring of the pyalk ligand have provided valuable insights into how electronic modifications affect catalytic activity and stability. researchgate.net While modifications can tune redox potentials, they can also impact the catalyst's stability and Faradaic efficiency for oxygen production. researchgate.net
Iridium-based OER Catalysts : Dinuclear iridium complexes stabilized by the 2-(pyridin-2-yl)-2-propanato ligand function as highly active and stable catalysts for water oxidation. These have been explored in photocatalytic systems using photosensitizers and sacrificial electron acceptors. universiteitleiden.nl
While the focus has been heavily on OER, related multi-copper complexes have been studied for the Oxygen Reduction Reaction (ORR), the reverse process that is fundamental to fuel cells. nih.gov However, specific ORR catalysts derived directly from this compound are less commonly reported.
| Catalyst Core | Ligand Derivative | System / Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Manganese (Mn) | 2-([2,2′-bipyridin]-6-yl)propan-2-ol (bipy-alkH) | Chemical oxidation with Oxone | Sustained O₂ evolution for over 160 hours. | mdpi.com |
| Copper (Cu) | 2-pyridyl-2-propanoate (pyalk) | Electrocatalysis in basic solution | Ligand electronics tune redox potentials but can lower Faradaic efficiency. | researchgate.net |
| Ruthenium (Ru) | 2,2′-([2,2′-bipyridine]-6,6′-diyl)bis(propan-2-ol) (H₂bdalk) | Chemical oxidation with Ce(IV) | Forms a stable, active nitrosyl complex in situ that resists degradation. | rsc.org |
| Iridium (Ir) | 2-(pyridin-2-yl)-2-propanato | Photocatalysis with [Ru(bpy)₃]²⁺ | Functions as a stable, heterogenized dinuclear catalyst on oxide supports. | universiteitleiden.nl |
Role in Artificial Photosynthesis Systems
Catalysis in Organic Synthesis
Beyond renewable energy applications, catalysts derived from this compound are valuable tools in organic synthesis for creating complex molecules.
The selective oxidation of C-H bonds in organic molecules to introduce valuable functional groups like alcohols, ketones, and aldehydes is a significant challenge in synthetic chemistry. mdpi.comcore.ac.uk Iron and manganese complexes featuring pyridyl ligands have been explored for these transformations, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂). universiteitleiden.nlresearchgate.net
Research has shown that manganese-based systems with pyridin-2-yl containing ligands can catalyze the oxidation of alkenes and alcohols. rsc.org However, a crucial finding is that under catalytic conditions with H₂O₂ and a base, these ligands can decompose to form pyridine-2-carboxylic acid, which is itself the active catalytic species in combination with manganese. rsc.org This highlights the importance of understanding catalyst stability and potential in situ transformations.
Iron complexes with polydentate pyridine-based ligands have been shown to catalyze the oxidation of alkanes and alcohols to yield the corresponding alcohols and ketones. universiteitleiden.nlresearchgate.net These systems often mimic the function of iron-containing enzymes in nature. universiteitleiden.nl The selectivity of these reactions, particularly the preference for hydroxylating alkanes with weaker C-H bonds, suggests the involvement of a metal-based oxidant rather than indiscriminate free radicals. universiteitleiden.nl
| Catalyst Core | Ligand Type | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Manganese (Mn) | Pyridin-2-yl based ligands | Alkenes, Alcohols | Epoxides, Carbonyls | Ligand decomposes in situ to pyridine-2-carboxylic acid, the active catalyst. | rsc.org |
| Iron (Fe) | Polydentate Pyridine-based | Cyclohexane | Cyclohexanol, Cyclohexanone | Catalyzes oxidation with H₂O₂; higher yields for weaker C-H bonds. | universiteitleiden.nl |
| Iron (Fe) | Tridentate/Tetradentate N,O-pyridyl | Secondary Alcohols | Ketones | Catalytically active with H₂O₂ under mild conditions. Higher ligand denticity appears beneficial. | researchgate.net |
Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds (ketones and aldehydes) to alcohols, typically using an inexpensive and readily available hydrogen donor like 2-propanol. rsc.orgnih.gov Ruthenium complexes have proven particularly effective for this transformation.
A bifunctional ruthenium(II) complex, [Ru(phenpy-OH)], which incorporates the 2-(2-pyridyl-2-ol)-1,10-phenanthroline ligand, has demonstrated high activity and excellent conversion rates for the transfer hydrogenation of a wide range of ketones using 2-propanol as the hydrogen source. rsc.orgacs.org The ligand, a direct derivative of this compound, plays a crucial role in the catalytic cycle. The reaction is believed to proceed through an "outer-sphere" mechanism involving metal-ligand cooperation, where both the metal center and the ligand participate in the hydrogen transfer steps.
| Catalyst | Substrate Scope | Hydrogen Source | Key Feature | Reference |
|---|---|---|---|---|
| Ru(II)-(phenpy–OH) (phenpy–OH = 2-(2-pyridyl-2-ol)-1,10-phenanthroline) | Wide range of ketones and nitriles | 2-propanol (IPA) | Highly active bifunctional complex. | rsc.orgacs.org |
Selective Oxidation of Organic Substrates
Electrocatalytic Performance in Energy Devices
The development of high-performance electrocatalysts is critical for emerging energy conversion and storage technologies, such as water electrolyzers for hydrogen production, fuel cells, and devices for CO₂ reduction. uu.nlmdpi.comresearchgate.net The molecular catalysts derived from this compound are well-suited for these applications due to their defined active sites and tunable properties.
The water oxidation catalysts discussed in section 5.1 are prime examples of electrocatalysts for energy devices. For instance, the copper-pyalk complexes exhibit electrocatalytic OER activity, which is the anodic reaction in a water electrolyzer. researchgate.netacs.org Their performance is typically evaluated by metrics such as overpotential (the extra potential required above the thermodynamic minimum) and turnover frequency (TOF), which measures the catalyst's speed. researchgate.netrsc.org
Beyond water splitting, related pyridyl-based complexes are being explored for other key energy-related reactions:
CO₂ Reduction : Iron complexes with the 6-(1,1-di(pyridin-2-yl)ethyl)-2,2′-bipyridine ligand, which is structurally related to the target compound, have been identified as efficient and selective electrocatalysts for the reduction of CO₂ to carbon monoxide (CO). chemrxiv.org This is a key step in converting a greenhouse gas into valuable chemical feedstocks.
Hydrogen Evolution : Dinuclear cobalt complexes with pyridine-dicarboxamide ligands have shown catalytic activity for the hydrogen evolution reaction (HER), the cathodic reaction in water splitting. rsc.org
The ability to immobilize these molecular catalysts onto electrode surfaces, such as fluorine-doped tin oxide (FTO) or carbon-based materials, is crucial for creating practical energy devices. researchgate.netnih.gov The research in this area focuses on improving not only the intrinsic activity of the catalyst but also its long-term stability and efficiency when integrated into an electrochemical cell.
| Catalyst Core | Ligand Type | Reaction | Key Performance Metric | Application | Reference |
|---|---|---|---|---|---|
| Copper (Cu) | 2-pyridyl-2-propanoate (pyalk) | Water Oxidation (OER) | Tunable redox potential | Water Electrolyzers | researchgate.netacs.org |
| Dinuclear Copper (Cu₂) | 2-((2-(pyridin-2-yl)ethylamino)methyl)phenol | Water Oxidation (OER) | TOF = 28.87 s⁻¹ at η ≈ 345 mV | Water Electrolyzers | rsc.org |
| Iron (Fe) | 6-(1,1-di(pyridin-2-yl)ethyl)-2,2′-bipyridine | CO₂ Reduction | Selective for CO production in H₂O | CO₂ Conversion | chemrxiv.org |
| Dinuclear Cobalt (Co₂) | N²,N⁶-di(quinolin-8-yl)pyridine-2,6-dicarboxamide | Proton Reduction (HER) | TOF up to 34.6 h⁻¹ | Hydrogen Production | rsc.org |
Photochemical Catalysis Processes
Catalysts derived from this compound have demonstrated utility in the field of photochemical catalysis, particularly in the crucial process of light-driven water oxidation. The structural characteristics of the this compound ligand, often referred to as 'pyalkH', contribute to the formation of robust and efficient catalysts, especially those based on iridium. researchgate.net These catalysts are integral components of artificial photosynthetic systems, which aim to convert solar energy into chemical energy.
A notable application is in the photocatalytic oxidation of water to produce dioxygen (O₂). In these systems, a catalyst derived from this compound works in concert with a photosensitizer and a sacrificial electron acceptor. rsc.org The process is initiated by the absorption of light by the photosensitizer, which triggers a series of electron transfer events culminating in the oxidation of water at the catalytic center.
Detailed research has been conducted on heterogenized dinuclear iridium catalysts (Ir-DHC) that incorporate a ligand derived from this compound. rsc.org These studies investigate how factors such as the catalyst support and temperature influence the kinetics of water oxidation.
In a typical experimental setup, the Ir-DHC catalyst, immobilized on a metal-oxide support like indium tin oxide (ITO) or cerium oxide (CeO₂), is suspended in a buffered aqueous solution. rsc.org This solution also contains a photosensitizer, commonly tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), and a sacrificial electron scavenger such as persulfate (S₂O₈²⁻). rsc.org The reaction is triggered by irradiating the suspension with monochromatic light, and the rate of oxygen evolution is monitored to determine the catalyst's activity. rsc.org
Research findings indicate that the performance of these Ir-DHC catalysts is support-dependent, especially at elevated temperatures. For instance, at temperatures between 288–298 K, the water oxidation activities of Ir-DHC on both ITO and CeO₂ supports were found to be comparable. rsc.org However, at higher temperatures (310–323 K), the catalyst supported on ITO showed significantly enhanced activity. rsc.org This highlights the crucial role of the support material in modulating the catalytic properties of the this compound-derived complex in photochemical applications. The ligand itself is noted for being oxidation-resistant, which is a beneficial property for maintaining the molecular structure of the catalyst under the strong oxidizing conditions of water oxidation. researchgate.net
Interactive Data Table: Photocatalytic Water Oxidation using Ir-DHC Catalyst
| Catalyst System Component | Description/Compound | Role |
| Catalyst | Dinuclear Iridium Catalyst (Ir-DHC) derived from this compound | Active site for water oxidation |
| Support Materials | Indium Tin Oxide (ITO), Cerium Oxide (CeO₂) | Heterogeneous support for the catalyst |
| Photosensitizer | Tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) | Light absorber |
| Sacrificial Electron Acceptor | Persulfate (S₂O₈²⁻) | Electron scavenger |
| Solvent/Medium | pH-buffered aqueous solution (pH 5.7) | Reaction medium |
| Irradiation Source | Monochromatic light pulse (450 nm) | Energy input to initiate photocatalysis |
Medicinal Chemistry Research on Pyridyl Propanol Scaffolds
Investigation of Biological Activities and Pharmacological Potential
Research into 2-(Pyridin-2-yl)propan-2-ol and its related structures has uncovered a range of biological activities. The pyridine (B92270) moiety itself is associated with antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties, among others. mdpi.com Derivatives of the pyridyl-propanol scaffold have demonstrated potential as antimicrobial and antiproliferative agents. For instance, studies on this compound and its derivatives have shown antiproliferative effects against various cancer cell lines, with structural modifications leading to significant improvements in activity. Similarly, related compounds like 2-(6-Methylpyridin-2-yl)propan-2-ol are being investigated for antimicrobial, cytotoxic, and neuroprotective effects. smolecule.com Derivatives of the isomeric compound, 2-(Pyridin-3-yl)propan-2-ol (B85402), have been reported to show significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as potential for developing anticancer and anti-inflammatory agents.
The biological activity of the this compound scaffold is rooted in its molecular interactions. The molecule's functional groups—the pyridine ring and the hydroxyl group—are key to its ability to bind with biological targets. The nitrogen atom in the pyridine ring can participate in various binding interactions, while the hydroxyl group is a critical site for hydrogen bonding. These interactions can modulate the function of biomolecules like enzymes and receptors, thereby influencing metabolic and signaling pathways. evitachem.comsmolecule.com
For example, the mechanism of action for 2-(pyridin-3-yl)propan-2-ol involves the hydroxyl group forming hydrogen bonds with biological molecules, while the pyridine ring engages in π-π stacking interactions. In fluorinated analogs, such as 2-(2-Fluoropyridin-3-yl)propan-2-ol, the electron-withdrawing nature of the fluorine atom can further enhance binding affinity to targets, potentially leading to enzyme inhibition or receptor modulation. Similarly, amino-substituted derivatives like 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate (B1200264) are noted for their potential to inhibit enzymes through a combination of hydrogen bonds and π-π interactions with protein residues. smolecule.com
Role in Enzyme Inhibition and Receptor Ligand Studies (for related compounds)
The pyridyl-propanol scaffold is a key component in various compounds designed to interact with specific enzymes and receptors. By serving as a structural foundation, it allows for the development of potent and selective inhibitors and ligands.
One notable example is the compound 2-(3-(1-(4-Chlorophenyl)cyclopropyl)- smolecule.comevitachem.comtriazolo[4,3-a]pyridin-8-yl)propan-2-ol , which has been identified as a potent and selective inhibitor of the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) enzyme. evitachem.com This enzyme is a therapeutic target for managing metabolic diseases.
In the realm of receptor ligand studies, the compound 2-(3-(3-(2,4-dimethoxypyrimidin-5-yl)phenyl)-3H-imidazo[4,5-b]pyridin-6-yl)propan-2-ol serves as a modulator for the GABA-A receptor. google.com As a ligand for this receptor, it has potential applications in the treatment of pain, including neuropathic pain. google.com These examples demonstrate the utility of the pyridyl-propanol core in creating complex molecules with highly specific biological functions.
Discovery of Novel Therapeutic Agents
The versatility of the pyridyl-propanol scaffold makes it a valuable building block in the discovery of new drugs. mdpi.comrsc.org Its derivatives have been investigated for a wide array of therapeutic applications, including the treatment of infectious diseases and cancer.
A significant application of pyridyl-containing scaffolds is in the development of treatments for filarial infections. Research has led to the discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as a new class of macrofilaricidal (adult worm-killing) compounds. acs.org In this research, a compound containing a 1,2,4-thiadiazole (B1232254) core linking two pyridine rings showed promising activity. acs.org The synthesis of these compounds involves the cyclization of an amidine with an isothiocyanate. acs.org Further optimization of this structural class, including the exploration of different heterocyclic cores like 1,3,4-thiadiazole (B1197879) and oxadiazoles, has been pursued to improve metabolic stability and pharmacokinetic properties. acs.orgacs.org For example, a 1,2,4-thiadiazole analog demonstrated a 50% reduction in adult worm burden in an in vivo model. acs.org
Utilization as Key Intermediates in Pharmaceutical Synthesis
Beyond its direct use in bioactive compounds, this compound and its derivatives are crucial as key intermediates in the synthesis of more complex molecules for pharmaceutical and other industrial applications. evitachem.com Its structural characteristics allow for a variety of chemical transformations, making it a versatile building block. For example, 2-(6-bromopyridin-2-yl)propan-2-ol (B1290342) is explicitly used as an intermediate in pharmaceutical production processes. Similarly, chlorinated versions like 2-(6-Chloropyridin-2-yl)propan-2-ol and 2-(2-Chloropyridin-4-yl)propan-2-ol are employed as intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.comsmolecule.com The compound serves as a foundational piece that can be modified through reactions like oxidation of the hydroxyl group to a ketone, or substitution at various points on the pyridine ring to build a diverse library of potential therapeutic agents. evitachem.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
The ¹H NMR spectrum of 2-(Pyridin-2-yl)propan-2-ol provides a characteristic set of signals corresponding to each unique proton environment. The two methyl groups (–CH₃) are chemically equivalent and appear as a single, sharp singlet due to the absence of adjacent protons for coupling. The hydroxyl (–OH) proton also typically appears as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature. The four protons on the pyridine (B92270) ring are all chemically distinct and give rise to a complex multiplet pattern in the aromatic region of the spectrum.
The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The molecule contains eight distinct carbon atoms. The two equivalent methyl carbons appear as a single signal in the aliphatic region. The tertiary carbon bearing the hydroxyl group (C-OH) and the pyridine ring (C2') is a key quaternary signal. The five carbons of the pyridine ring appear at distinct shifts in the downfield aromatic region, with the carbon directly attached to the propan-2-ol group (C-2) being particularly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: The following data are predicted values based on established principles of NMR spectroscopy and analysis of similar structures. The solvent is typically CDCl₃ or DMSO-d₆.
¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₂ | ~1.5 | Singlet | 6H |
| -OH | Variable (e.g., ~4.5-5.5) | Broad Singlet | 1H |
| Pyridine H-6 | ~8.5 | Doublet | 1H |
| Pyridine H-4 | ~7.7 | Triplet of doublets | 1H |
| Pyridine H-3 | ~7.5 | Doublet | 1H |
¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(C H₃)₂ | ~29 |
| C (CH₃)₂ | ~71 |
| Pyridine C-2 | ~165 |
| Pyridine C-6 | ~148 |
| Pyridine C-4 | ~137 |
| Pyridine C-5 | ~122 |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HR-MS) is an essential technique for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HR-MS allows for the calculation of a unique molecular formula.
For this compound, the analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion, [M+H]⁺. The experimentally measured exact mass is then compared to the theoretical mass calculated for the expected formula, C₈H₁₁NO.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₁NO | |
| Theoretical Exact Mass | 137.08406 Da | |
| Ionization Mode | ESI+ | |
| Observed Species | [M+H]⁺ |
Confirmation is achieved when the measured m/z value matches the theoretical value within a very small error margin (typically < 5 ppm), providing definitive proof of the compound's molecular formula.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These vibrations are specific to the types of bonds and functional groups present, making this a powerful method for structural confirmation.
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a unique "fingerprint" of the molecule. Key functional groups in this compound give rise to characteristic absorption bands. The most prominent is the broad O-H stretching band from the tertiary alcohol. Aliphatic C-H stretching from the methyl groups and aromatic C-H stretching from the pyridine ring are also observed. The pyridine ring itself produces a series of characteristic C=C and C=N stretching vibrations.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretching | Tertiary Alcohol | 3200 - 3500 (Broad) |
| C-H Stretching (Aromatic) | Pyridine Ring | 3000 - 3100 |
| C-H Stretching (Aliphatic) | Methyl (CH₃) | 2850 - 3000 |
| C=N Stretching | Pyridine Ring | 1610 - 1630 |
| C=C Stretching | Pyridine Ring | 1400 - 1600 (Multiple bands) |
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of laser light, and the resulting Raman shifts correspond to vibrational frequencies. A key principle is that symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum. For this compound, FT-Raman would be particularly useful for observing the symmetric "breathing" modes of the pyridine ring, which are highly characteristic. The C-C backbone stretching would also be expected to be Raman active. While specific experimental data for this compound is not widely reported, the technique remains valuable for a complete vibrational analysis.
Fourier Transform Infrared (FT-IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The presence of the pyridine ring, a heteroaromatic chromophore, makes this compound UV-active. The spectrum is expected to be characterized by absorptions in the UV region resulting from π→π* and n→π* transitions. The π→π* transitions, involving the promotion of electrons from pi bonding to pi anti-bonding orbitals, are typically intense. The n→π* transitions, involving the promotion of a non-bonding electron from the nitrogen atom to a pi anti-bonding orbital, are generally much weaker. The position of the absorption maximum (λ_max) can be influenced by the solvent environment.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region (nm) |
|---|---|---|
| π → π* | Pyridine Ring | ~200 - 270 |
Computational and Theoretical Studies on 2 Pyridin 2 Yl Propan 2 Ol Systems
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules. In the study of pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to predict molecular geometries and electronic properties such as HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potentials. bohrium.comijcce.ac.ir For instance, DFT has been used to establish the geometry of various pyridine compounds, providing a foundation for understanding their reactivity and biological activity. bohrium.com
The optimized geometry of 2-(Pyridin-2-yl)propan-2-ol reveals the spatial arrangement of its atoms, which is crucial for its interaction with other molecules. The pyridine ring and the propan-2-ol substituent create a specific conformation that influences its chemical behavior. The electronic properties derived from DFT calculations, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are key to predicting the molecule's reactivity. For example, the HOMO-LUMO energy gap can provide insights into the chemical stability and reactivity of the molecule. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Pyridine Derivatives
| Computational Task | Commonly Used DFT Functional | Common Basis Sets |
| Geometry Optimization | B3LYP bohrium.comijcce.ac.ir | 6-31G researchgate.net, 6-311++G(d,p) ijcce.ac.ir |
| Electronic Structure | B3LYP asianpubs.orgresearchgate.net, PWC researchgate.net, PW91 researchgate.net | 6-311G** asianpubs.orgresearchgate.net, 6-31G researchgate.net |
| Vibrational Frequencies | B3LYP | 6-311++G(d,p) ijcce.ac.ir |
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the interaction between a ligand and its protein target. For derivatives of this compound, molecular docking studies can elucidate potential biological targets and explain observed structure-activity relationships. researchgate.net
In studies of related compounds, such as pyrrolo[3,2-c]pyridine derivatives, molecular docking has been used to understand their antimicrobial activity. researchgate.net For example, docking simulations of active compounds against enzymes like glutamate (B1630785) racemase (MurI) and Mtb glutamine synthetase have helped to rationalize their in vitro activity. researchgate.net Similarly, for novel clip-type pyridyltetrazole analogues, molecular docking studies have been performed to understand their crescent-shaped conformations and potential interactions with biological macromolecules. asianpubs.orgresearchgate.net These studies highlight how modifications to the pyridine ring can influence binding affinity, which can be predicted using computational docking.
Table 2: Key Parameters in Molecular Docking Studies of Pyridine Analogs
| Parameter | Description | Example from Literature |
| Target Protein | The biological macromolecule whose interaction with the ligand is being studied. | Glutamate racemase (MurI), Mtb glutamine synthetase researchgate.net |
| Docking Software | The program used to perform the docking calculations. | AutoDock Vina |
| Binding Energy | A score that estimates the strength of the ligand-target interaction. | Lower binding energies indicate more favorable interactions. |
| Interaction Modes | The types of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and the protein's active site. | The hydroxyl group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions. |
Computational Spectroscopic Property Prediction (e.g., NMR, UV-Vis)
Computational methods can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions are valuable for confirming molecular structures and interpreting experimental data. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). ijcce.ac.ir For example, the UV-Vis spectra of some pyridine derivatives have been calculated using TD-DFT, showing good agreement with experimental spectra. ijcce.ac.ir
The prediction of NMR chemical shifts using DFT has also become a standard tool in structural chemistry. acs.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. ijcce.ac.iracs.org By calculating the ¹H and ¹³C NMR chemical shifts, researchers can compare theoretical values with experimental data to confirm the proposed structures of new compounds. ijcce.ac.ir For instance, in a study of novel pyridine derivatives, the calculated chemical shifts showed good coincidence with the experimental shifts. ijcce.ac.ir The accuracy of these predictions depends on several factors, including the choice of DFT functional, basis set, and solvation model. acs.org
Table 3: Computational Methods for Spectroscopic Property Prediction
| Spectroscopic Technique | Computational Method | Key Information Obtained |
| UV-Vis Spectroscopy | Time-Dependent Density Functional Theory (TD-DFT) ijcce.ac.ir | Electronic absorption maxima (λmax) eurjchem.com |
| NMR Spectroscopy | Gauge-Independent Atomic Orbital (GIAO) ijcce.ac.iracs.org | ¹H and ¹³C chemical shifts ijcce.ac.ir |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. For this compound, which can undergo reactions such as oxidation and substitution, computational studies can offer a detailed understanding of the reaction pathways. For example, DFT calculations can be used to model the oxidation of the hydroxyl group to a ketone or the substitution of the hydroxyl group.
In related systems, theoretical studies have been conducted on the tautomerism of 1,3-bis(pyridin-2-yl)propan-2-one. acs.org Ab initio electronic energy calculations helped to understand the effect of dimerization in the crystal on the electronic energy levels and identify different tautomeric states. acs.org Such studies demonstrate the capability of computational methods to explore complex reaction coordinates and elucidate the factors that govern reaction outcomes.
Excited State Intramolecular Proton Transfer (ESIPT) Mechanism Studies (for related imidazole (B134444) derivatives)
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This phenomenon is of great interest for its applications in fluorescent probes and materials. While direct studies on this compound are scarce, extensive research has been conducted on structurally related imidazole and imidazo[1,2-a]pyridine (B132010) derivatives that exhibit ESIPT. mdpi.comresearchgate.netnii.ac.jpijrpr.com
In these systems, a hydroxyl group often acts as the proton donor, and a nitrogen atom in the heterocyclic ring (like pyridine or imidazole) acts as the proton acceptor. nih.gov Upon photoexcitation, the proton transfer occurs, leading to a tautomeric form with a large Stokes shift in its fluorescence spectrum. ijrpr.com
Theoretical studies, often combining experimental data with computational modeling, have been crucial in understanding the ESIPT mechanism in these compounds. mdpi.comresearchgate.net For example, in 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole, joint experimental and theoretical studies revealed that while the main emission pathway is phosphorescence, the molecule also exhibits fluorescence associated with ESIPT where a proton is transferred from the hydroxyimidazole moiety to the pyridine moiety. mdpi.comresearchgate.net Computational investigations of imidazo[1,2-a]pyridine derivatives have also been performed to understand their distinctive luminescence behavior, which is influenced by inter- and intramolecular hydrogen bonding in both solution and solid states. nii.ac.jp
Future Research Directions and Emerging Applications
Exploration in Advanced Materials Science
The molecular architecture of 2-(Pyridin-2-yl)propan-2-ol makes it a compelling building block for the next generation of advanced functional materials. Its ability to act as a ligand in complex metal clusters and its potential role in polymer chemistry are particularly noteworthy areas of exploration.
A significant area of application for this compound is in the synthesis of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can exhibit classical magnetic properties, such as hysteresis, and are of immense interest for high-density data storage, quantum computing, and spintronics. The role of the ligand in the formation of SMMs is critical, as it influences the structure, nuclearity, and magnetic properties of the resulting metal cluster.
Research has demonstrated that this compound, also referred to as dmhmpH in some literature, can be used to synthesize novel manganese clusters with significant magnetic properties. ufl.edu In one notable study, this bulky pyridyl alcohol was employed in reactions with manganese salts to produce unprecedented heptanuclear (Mn₇) and dodecanuclear (Mn₁₂) clusters. ufl.eduopenalex.org
The Mn₁₂ cluster, with a formal composition of [Mn₁₂O₇(OH)(OMe)₂(O₂CPh)₁₂(dmhmp)₄(H₂O)], was found to be a new SMM. ufl.edu AC magnetic susceptibility studies revealed that this complex possesses a high-spin ground state of S = 13/2 and exhibits frequency-dependent out-of-phase signals below 3 K, a hallmark of SMM behavior. ufl.edu Single-crystal magnetization measurements confirmed this, showing clear hysteresis loops, which is direct proof of its magnetic bistability. ufl.edu The bulky nature of the this compound ligand is crucial in directing the assembly of these unique cluster topologies, which are distinct from those obtained with less sterically hindered pyridyl alcohols. ufl.edu Further research has also pointed to its use in creating manganese-lanthanide SMMs. ucf.edu The success of this ligand in creating a new SMM highlights a promising future direction: the systematic exploration of this compound with other 3d and 4f transition metals to generate a wider family of SMMs with potentially enhanced properties, such as higher blocking temperatures and larger coercive fields.
| Cluster | Composition | Ground State Spin (S) | Key Finding | Reference |
| Mn₇ Cluster | [Mn₇O₃(OH)₃(O₂CBut)₇(dmhmp)₄] | 7/2 | Unprecedented heptanuclear structure | ufl.edu |
| Mn₁₂ Cluster | [Mn₁₂O₇(OH)(OMe)₂(O₂CPh)₁₂(dmhmp)₄(H₂O)] | 13/2 | Confirmed Single-Molecule Magnet (SMM) | ufl.edu |
In polymer science, protecting groups are essential for masking reactive functional groups during polymerization, allowing for the synthesis of well-defined macromolecules. These groups must be robust enough to withstand polymerization conditions yet be removable under specific, mild conditions to unmask the functional group in the final polymer.
While research on this compound as a protecting group is still nascent, studies on the closely related compound 2-(pyridin-2-yl)ethanol provide a strong basis for future exploration. Research has shown that 2-(pyridin-2-yl)ethanol is an effective protecting group for methacrylic acid. researchgate.net The resulting 2-(pyridin-2-yl)ethyl methacrylate (B99206) monomer can be polymerized using controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT). researchgate.net The pyridyl-based protecting group is stable to acidic conditions but can be cleaved selectively under either alkaline hydrolysis or thermal treatment at temperatures around 110 °C. researchgate.net This dual-cleavage pathway offers significant versatility.
The principles demonstrated with 2-(pyridin-2-yl)ethanol suggest a promising research avenue for this compound. The tertiary nature of the alcohol in this compound would form a tertiary ester when protecting a carboxylic acid. Tertiary esters are known for their susceptibility to acid-catalyzed cleavage, which would provide an orthogonal cleavage strategy to the base and thermal lability of the primary 2-(pyridin-2-yl)ethyl esters. This could enable the design of multi-functional polymers where different protecting groups can be removed sequentially, a key process in creating complex polymer architectures and smart materials. Future work could involve synthesizing methacrylate or acrylate (B77674) monomers functionalized with this compound and investigating their polymerization and deprotection kinetics.
| Protecting Group | Structure | Cleavage Conditions | Potential Advantage | Reference |
| 2-(pyridin-2-yl)ethyl | Primary Alcohol Ester | Alkaline, Thermal (≥110 °C) | Base and heat sensitivity | researchgate.net |
| 2-(pyridin-2-yl)prop-2-yl (Proposed) | Tertiary Alcohol Ester | Acidic (Hypothesized) | Orthogonal, acid-labile cleavage | - |
Integration into Single-Molecule Magnet Systems
Contribution to Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. nih.govmdpi.com These interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination, direct the spontaneous organization of molecules into larger, well-defined structures—a process known as self-assembly. researchgate.net The structure of this compound contains multiple features that make it an ideal candidate for designing self-assembling systems.
Metal-Ligand Coordination: The pyridine (B92270) nitrogen atom is a classic Lewis basic site, capable of coordinating strongly and directionally with a wide range of metal ions. nih.gov As seen in its use for SMMs, this coordination is a powerful tool for assembling discrete, polynuclear metal-organic clusters. ufl.edu Future research could expand this to create extended metal-organic frameworks (MOFs) or coordination polymers with tailored porosity and functionality.
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This allows this compound to participate in hydrogen-bonding networks, either with itself or with other complementary molecules. This interaction is fundamental to the self-assembly of many biological and synthetic systems. acs.org
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. While weaker than coordination or hydrogen bonds, these interactions are crucial for stabilizing larger supramolecular architectures and are often observed in the packing of molecules in crystals. researchgate.net
The combination of these interactions within a single, relatively simple molecule opens the door to creating complex, hierarchically assembled materials. For instance, one could envision metal-ligand interactions directing the formation of a primary structure (like a dimer or trimer), which then organizes into a larger secondary structure through hydrogen bonding and π-π stacking. Future research will likely focus on co-crystallization experiments with complementary molecules and the use of this compound as a "tecton" (a building block) in crystal engineering to generate novel supramolecular solids with interesting optical, electronic, or catalytic properties. The formation of the [Mn₃]₄ tetramer, a supramolecular aggregate of four SMMs, exemplifies this potential, where covalent bonds form the Mn₃ units and supramolecular interactions link them together. acs.org
Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and related compounds is an area ripe for such innovation.
Traditional synthetic routes often rely on stoichiometric reagents and harsh conditions. Emerging research points toward more sustainable alternatives. A recent study on the synthesis of N-(pyridin-2-yl)imidates, which share the pyridyl structural motif, demonstrated a highly efficient and green procedure. mdpi.com This method utilized a recyclable, heterogeneous alumina (B75360) (Al₂O₃) catalyst and proceeded under ambient temperature, avoiding the need for high-energy inputs and simplifying product purification. mdpi.com The development of similar heterogeneous catalytic systems for the large-scale production of this compound, for example, via the direct addition of a methyl organometallic reagent to 2-acetylpyridine, would be a significant step forward.
Furthermore, biocatalysis offers a powerful green alternative for producing chiral alcohols with high enantioselectivity. The synthesis of (S)-1-(furan-2-yl)propan-1-ol has been achieved with excellent conversion and enantiomeric excess using a whole-cell biocatalyst (Lactobacillus paracasei). wiley.com This approach uses mild, aqueous conditions and avoids the need for chiral auxiliaries or metal catalysts. Given that this compound is achiral, this specific approach is not directly applicable. However, the principle of using enzymes or whole-cell systems could be adapted for the synthesis of related chiral pyridyl alcohols, which are valuable building blocks in medicinal chemistry. Exploring enzymatic or microbial transformations to create precursors to this compound in a more sustainable manner represents a key future research direction.
Q & A
Q. What are the recommended synthetic routes for 2-(Pyridin-2-yl)propan-2-ol, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via alkylation of pyridine derivatives using organometallic reagents. For example, n-BuLi in hexane reacts with 6-bromopyridine to introduce the propan-2-ol moiety . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection at 254 nm. Purity ≥95% is achievable as confirmed by HPLC (C18 column, methanol/water mobile phase) .
Q. How should researchers characterize the structural and physical properties of this compound?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (monoclinic system, space group C2/c, β=102.3°) .
- Spectroscopy : Use NMR (δ 1.5 ppm for -CH, δ 8.2–8.6 ppm for pyridine protons) and FT-IR (broad O-H stretch at 3200–3400 cm) .
- Thermal analysis : Determine melting point (105–107°C) and decomposition temperature via differential scanning calorimetry (DSC) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; GHS Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (OSHA HCS-compliant) .
- Waste disposal : Neutralize with dilute HCl and transfer to authorized hazardous waste facilities .
Advanced Research Questions
Q. How do halogen substituents on the pyridine ring influence the reactivity of this compound derivatives?
Methodological Answer: Halogens (e.g., Br, Cl) enhance electrophilic substitution reactivity. For example, 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol undergoes Suzuki coupling with aryl boronic acids at 80°C in THF, catalyzed by Pd(PPh) (yield: 85–92%) . Computational studies (DFT, B3LYP/6-31G*) show electron-withdrawing halogens lower the LUMO energy, facilitating nucleophilic attacks .
Q. What mechanistic insights explain the degradation pathways of this compound under oxidative conditions?
Methodological Answer: GC-MS studies reveal degradation via ether cleavage and hydroxyl group substitution. For example, in pyriproxyfen analogs, storage under light generates 4-{2-[(pyridin-2-yl)oxy]propoxy}phenol (m/z=321.4) and 2-[(pyridin-2-yl)oxy]propan-1-ol (m/z=179.2) . Stability assays (40°C/75% RH for 6 months) show ≤5% degradation when stored in amber vials with desiccants .
Q. How can this compound be utilized in designing metal coordination complexes?
Methodological Answer: The hydroxyl and pyridinyl groups act as bidentate ligands. For example, Cd(II) complexes with 2-(pyridin-2-yl)phenol ligands exhibit luminescence (λ=450 nm) and catalytic activity in Henry reactions . Synthesis involves refluxing Cd(NO)·4HO with the ligand in methanol (1:2 molar ratio). Characterize via single-crystal XRD (bond lengths: Cd–N ≈ 2.3 Å, Cd–O ≈ 2.5 Å) .
Data Contradictions and Resolution
Q. Conflicting reports on the solubility of this compound in polar solvents: How to reconcile?
Analysis:
Q. Applications in Drug Development
Q. What role does this compound play in kinase inhibitor design?
Methodological Answer: The scaffold is a key intermediate in KRAS inhibitors (e.g., AMG 510). Introduce substituents via SNAr reactions: React this compound with 4-chloro-1H-pyrrolo[2,3-b]pyridine in DMF at 120°C (KCO as base, yield: 78%) . Assess binding affinity via SPR (KD=12 nM) and cellular IC (H358 cells: 0.3 μM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
